molecular formula C53H69ClN2O14+2 B1249894 Gantacurium CAS No. 758669-50-0

Gantacurium

Número de catálogo B1249894
Número CAS: 758669-50-0
Peso molecular: 993.6 g/mol
Clave InChI: ZQLDXCSTJFLRPY-RWBXLJKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gantacurium chloride is a new, investigational, non-depolarizing ultra-short acting neuromuscular blocker. It is being developed by Avera Pharmaceuticals.

Aplicaciones Científicas De Investigación

1. Neuromuscular Blocking Properties

Gantacurium is known for its ultra-short acting nondepolarizing neuromuscular blocking properties. Studies in rhesus monkeys have shown that it acts rapidly due to its quick degradation by L-cysteine adduction, a process that can be antagonized by administering L-cysteine (Savarese et al., 2018). This characteristic makes it a potential candidate for use in situations requiring rapid neuromuscular blockade and subsequent reversal.

2. Comparison with Other Neuromuscular Blockers

Gantacurium's efficacy and safety have been compared with other novel, investigational nondepolarizing neuromuscular blockers. In animal models, gantacurium has shown efficacy, and its pharmacodynamic profile is similar to that of succinylcholine (Naguib & Brull, 2009). This comparative research is crucial in understanding its potential advantages over existing neuromuscular blockers.

3. Use in Veterinary Medicine

Gantacurium has been explored for its potential use in veterinary medicine, specifically in reducing tracheal intubation-associated morbidity in cats. A study demonstrated its efficacy in blunting evoked laryngospasm in anesthetized cats without significant hemoglobin desaturation, indicating its potential for safe use in veterinary anesthesia (Martin‐Flores et al., 2015).

4. Development of New Analogues

Research has led to the development of new analogues of gantacurium, such as CW 002 and CW 011. These analogues are designed to undergo slower L-cysteine adduction, yielding intermediate duration of action. Their antagonism by exogenous L-cysteine is faster compared to anticholinesterases, allowing for rapid inactivation and restoration of function (Savarese et al., 2010).

5. Muscarinic Receptor Interaction

Studies have investigated the interaction of gantacurium with muscarinic receptors, particularly in airway smooth muscle. Findings suggest that gantacurium does not significantly interact with airway muscarinic receptors, indicating a lower risk of bronchoconstriction, which is a key consideration for its use in anesthesia (Sunaga et al., 2010).

6. Potential for Rapid Reversal

Gantacurium presents the potential for rapid reversal of neuromuscular blockade. This characteristic could revolutionize the approach to managing neuromuscular block, offering more control and flexibility in anesthesia management (Shah et al., 2021).

Propiedades

Número CAS

758669-50-0

Fórmula molecular

C53H69ClN2O14+2

Peso molecular

993.6 g/mol

Nombre IUPAC

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1

Clave InChI

ZQLDXCSTJFLRPY-RWBXLJKRSA-N

SMILES isomérico

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

SMILES canónico

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Otros números CAS

758669-50-0

Sinónimos

gantacurium
GW 280430A
GW-280430A
GW280430A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gantacurium
Reactant of Route 2
Gantacurium
Reactant of Route 3
Gantacurium
Reactant of Route 4
Gantacurium
Reactant of Route 5
Gantacurium
Reactant of Route 6
Gantacurium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.